molecular formula C32H26N6O5S2 B383520 (2Z)-6-benzyl-2-({3-[4-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-benzyl-2-({3-[4-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B383520
M. Wt: 638.7g/mol
InChI Key: JHELGILMQNMLKJ-RRAHZORUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-6-benzyl-2-({3-[4-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound with a unique structure that combines multiple functional groups, including a thiazolo[3,2-b][1,2,4]triazine core, a pyrazole ring, and a morpholinylsulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-benzyl-2-({3-[4-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic synthesis

  • Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: : This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using reagents like phosphorus oxychloride (POCl3) or sodium hydride (NaH).

  • Introduction of the Pyrazole Ring: : The pyrazole ring is typically introduced through a condensation reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

  • Attachment of the Morpholinylsulfonyl Phenyl Group: : This step involves the sulfonylation of the phenyl ring with morpholine and a sulfonyl chloride derivative, followed by coupling with the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the morpholinylsulfonyl group, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitro groups or double bonds within the structure, often using reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).

  • Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its complex structure suggests it may interact with multiple biological targets, offering possibilities for the treatment of various diseases.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-6-benzyl-2-({3-[4-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s multiple functional groups allow it to engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and rings, which confer a high degree of chemical diversity and potential for various applications. Its structure allows for interactions with a wide range of biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C32H26N6O5S2

Molecular Weight

638.7g/mol

IUPAC Name

(2Z)-6-benzyl-2-[[3-(4-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C32H26N6O5S2/c39-30-27(19-22-7-3-1-4-8-22)34-38-31(40)28(44-32(38)33-30)20-24-21-37(25-9-5-2-6-10-25)35-29(24)23-11-13-26(14-12-23)45(41,42)36-15-17-43-18-16-36/h1-14,20-21H,15-19H2/b28-20-

InChI Key

JHELGILMQNMLKJ-RRAHZORUSA-N

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NN(C=C3/C=C\4/C(=O)N5C(=NC(=O)C(=N5)CC6=CC=CC=C6)S4)C7=CC=CC=C7

SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)N5C(=NC(=O)C(=N5)CC6=CC=CC=C6)S4)C7=CC=CC=C7

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)N5C(=NC(=O)C(=N5)CC6=CC=CC=C6)S4)C7=CC=CC=C7

Origin of Product

United States

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